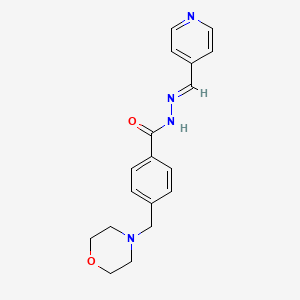

4-(4-吗啉基甲基)-N'-(4-吡啶基亚甲基)苯甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related benzohydrazides, including 4-(4-morpholinylmethyl)-N'-(4-pyridinylmethylene)benzohydrazide, often involves specific routes designed to incorporate the morpholine and pyridine moieties into the hydrazide framework. A representative method includes the reaction of morpholine with aldehydes or ketones in the presence of hydrazine derivatives to form the desired benzohydrazide compounds. This process can be optimized to improve yields and purity through variations in solvents, catalysts, and reaction conditions (Raparti et al., 2009).

Molecular Structure Analysis

The molecular structure of benzohydrazides, including this compound, is characterized by the presence of morpholine and pyridine rings. These structural features are crucial for the compound's activity and interactions. X-ray crystallography and spectroscopic methods such as FTIR, NMR, and mass spectrometry are typically used to elucidate the structure, confirming the presence of the morpholine and pyridine rings and their arrangement within the molecule (Babu et al., 2014).

Chemical Reactions and Properties

Benzohydrazides are known for their reactivity towards various chemical agents, leading to the formation of a wide range of derivatives through reactions such as cyclization, substitution, and condensation. These reactions can alter the electronic and steric properties of the molecule, thereby affecting its chemical behavior and potential applications. The reactivity is significantly influenced by the presence of the morpholine and pyridine rings, which can participate in or facilitate these reactions (Girgis et al., 2007).

Physical Properties Analysis

The physical properties of benzohydrazides, such as solubility, melting point, and stability, are determined by their molecular structure. The incorporation of morpholine and pyridine rings influences these properties, making the compound suitable for specific applications. For instance, solubility in various solvents can be critical for its use in chemical syntheses or material processing (Wang et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, acidity, and basicity, of 4-(4-morpholinylmethyl)-N'-(4-pyridinylmethylene)benzohydrazide are significantly influenced by its functional groups. The hydrazide group, in particular, plays a crucial role in its chemical behavior, potentially participating in hydrogen bonding and acting as a nucleophile in various chemical reactions. These properties are essential for understanding the compound's interactions and reactivity patterns (Bala & Mishra, 2014).

科学研究应用

双核镧系元素(III)二硫代氨基甲酸酯配合物

Yakubu 等人 (2019) 的一项研究利用了腙基桥接的方法合成了均双核 LnIII2 二硫代氨基甲酸酯配合物,突出了相关化合物在开发具有独特磁性和光学性质的材料中的结构多功能性和潜在应用 (Yakubu, Suzuki, & Kita, 2019).

晶体结构和堆积分析

Bakir 和 Green (2002) 阐明了二-2-吡啶基酮对氨基苯甲酰腙水合物的晶体结构和堆积,展示了该化合物的结构完整性以及设计复杂分子结构的潜力 (Bakir & Green, 2002).

抗分枝杆菌活性

Raparti 等人 (2009) 合成了一系列 4-(吗啉-4-基)-N'-(芳基亚甲基)苯甲酰肼,并评估了它们的抗分枝杆菌活性,展示了这些化合物在治疗结核病中的潜在药用应用 (Raparti, Chitre, & Bothara, et al., 2009).

杂环合成

Medrasi 等人 (2013) 探索了烯胺腈在杂环合成中的应用,提供了合成 4-氨基吡唑衍生物的途径,并指出了 4-(4-吗啉基甲基)-N'-(4-吡啶基亚甲基)苯甲酰肼在合成具有各种应用的杂环化合物中的潜力 (Medrasi, Al-Sheikh, & Salaheldin, 2013).

构型动力学

Gordillo 等人 (2016) 的一项研究重点关注了 2-吡啶甲醛的衍生物,研究了其 E/Z 异构化,并提供了对类似化合物构型动力学的见解。这项研究对于分子机器和电子设备中的应用非常重要 (Gordillo et al., 2016).

属性

IUPAC Name |

4-(morpholin-4-ylmethyl)-N-[(E)-pyridin-4-ylmethylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c23-18(21-20-13-15-5-7-19-8-6-15)17-3-1-16(2-4-17)14-22-9-11-24-12-10-22/h1-8,13H,9-12,14H2,(H,21,23)/b20-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTWLTMDQIAUCPD-DEDYPNTBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C(=O)NN=CC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(morpholin-4-ylmethyl)-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[2-(3-fluoro-4-methylbenzyl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B5537637.png)

![(3S*,4S*)-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B5537641.png)

![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5537657.png)

![3-{3-[(benzylamino)sulfonyl]-4-methoxyphenyl}acrylic acid](/img/structure/B5537675.png)

![2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B5537686.png)

![2-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5537709.png)

![4-methyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5537717.png)

![N-{(3S*,4R*)-1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5537726.png)